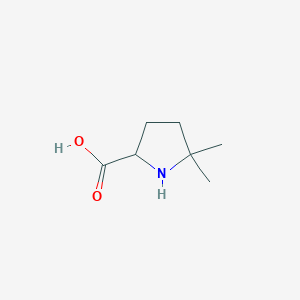
5,5-ジメチルピロリジン-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethylpyrrolidine-2-carboxylic acid is a derivative of proline, a significant amino acid in biochemistry. This compound has garnered attention due to its unique biological and chemical properties. It is often used in various scientific research applications, including chemistry, biology, medicine, and industry.
科学的研究の応用
5,5-Dimethylpyrrolidine-2-carboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemical products.
準備方法
The synthesis of 5,5-dimethylpyrrolidine-2-carboxylic acid typically involves the reaction of suitable starting materials under specific conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts. Industrial production methods may involve bulk manufacturing processes, ensuring high purity and yield .
化学反応の分析
5,5-Dimethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
作用機序
類似化合物との比較
5,5-Dimethylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Proline: A fundamental amino acid with similar structural features.
4,4-Dimethylpyrrolidine-2-carboxylic acid: Another derivative with slight structural variations.
Pyrrolidine-2-carboxylic acid: The parent compound with a simpler structure.
生物活性
5,5-Dimethylpyrrolidine-2-carboxylic acid (also known as DMPC) is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, focusing on its interactions with neurotransmitter systems, anticancer properties, and other therapeutic potentials.
Chemical Structure and Properties
- Molecular Formula : C7H13NO2
- Molecular Weight : Approximately 143.19 g/mol
- Functional Groups : Contains a carboxylic acid group and two methyl groups at the 5-position of the pyrrolidine ring.
The biological activity of DMPC is primarily attributed to its ability to interact with various neurotransmitter receptors, particularly gamma-aminobutyric acid (GABA) receptors. This interaction is crucial for modulating neurological functions and has implications in treating conditions such as epilepsy.
Neurotransmitter Interaction
- GABA Receptors : DMPC has shown potential in modulating GABAergic activity, which is essential for managing seizures and other neurological disorders.
- Anticonvulsant Activity : Research indicates that DMPC may serve as an anticonvulsant agent, similar to other compounds that affect neurotransmitter systems.
Anticancer Activity
Recent studies have investigated the anticancer properties of DMPC and its derivatives. The compound has been shown to exhibit structure-dependent anticancer activity against various cancer cell lines.
In Vitro Studies
- Cell Lines Tested : A549 human lung adenocarcinoma cells were used to evaluate the cytotoxic effects of DMPC.
- Results : Compounds derived from DMPC demonstrated significant cytotoxicity against A549 cells, with a notable reduction in cell viability observed at specific concentrations .
| Compound | Cell Line | Viability (%) | Notes |
|---|---|---|---|
| DMPC | A549 | 66 | Significant cytotoxicity observed |
| Control | A549 | 100 | Baseline viability |
Antimicrobial Properties
Beyond its anticancer effects, DMPC has also been evaluated for its antimicrobial activity. Studies indicate promising results against multidrug-resistant strains of bacteria.
Antimicrobial Testing
- Pathogens Tested : Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
- Findings : DMPC exhibited selective antimicrobial activity against resistant strains, highlighting its potential as a lead compound in antibiotic development .
Case Studies and Research Findings
-
Anticonvulsant Study :
- A study highlighted the anticonvulsant potential of DMPC through behavioral assessments in animal models. The compound demonstrated efficacy in reducing seizure frequency and severity, supporting its application in treating epilepsy.
-
Cytotoxicity Assessment :
- In a comparative study involving multiple compounds derived from pyrrolidine, DMPC was found to have a lower cytotoxic profile on non-cancerous cells while maintaining significant activity against cancer cells. This suggests a favorable therapeutic window for further exploration in cancer treatment .
- Antimicrobial Efficacy :
特性
IUPAC Name |
5,5-dimethylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)4-3-5(8-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMIRSVUSWJCFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














